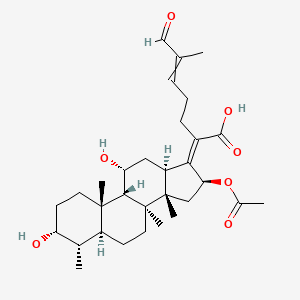
27-oxo-fusidic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
27-Oxo-fusidic Acid is a metabolite of fusidic acid, a natural tetracyclic triterpene isolated from fungi. Fusidic acid is known for its antibacterial properties and is used clinically to treat systemic and local staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci . This compound retains some of these antibacterial properties and is of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 27-Oxo-fusidic Acid involves the oxidation of fusidic acid. This can be achieved using various oxidizing agents under controlled conditions. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes followed by chemical modification. Fusidic acid is first produced through the fermentation of Fusidium coccineum, and then it undergoes chemical oxidation to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 27-Oxo-fusidic Acid can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups present in the molecule.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxyl derivatives .
Wissenschaftliche Forschungsanwendungen
27-Oxo-fusidic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibacterial agent.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations .
Wirkmechanismus
27-Oxo-fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically inhibits the translocation of elongation factor G (EF-G) from the ribosome, thereby preventing the synthesis of essential proteins in bacteria. This mechanism is similar to that of fusidic acid, making this compound a valuable compound in the study of bacterial resistance and protein synthesis inhibition .
Vergleich Mit ähnlichen Verbindungen
Fusidic Acid: The parent compound, known for its antibacterial properties.
16-Deacetyl Fusidic Acid: A derivative with similar antibacterial activity.
24,25-Dihydroxyfusidic Acid: Another derivative with potential pharmacological activities
Uniqueness: 27-Oxo-fusidic Acid is unique due to its specific structural modifications, which may confer different pharmacological properties compared to its parent compound and other derivatives. Its ability to inhibit bacterial protein synthesis makes it a valuable tool in the study of antibacterial resistance and the development of new antibiotics .
Eigenschaften
Molekularformel |
C31H46O7 |
|---|---|
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |
InChI |
InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8?,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
OZMOUWFCJHVIQT-BHIQXYLPSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C=O)\C(=O)O)OC(=O)C)C)O)C |
Kanonische SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
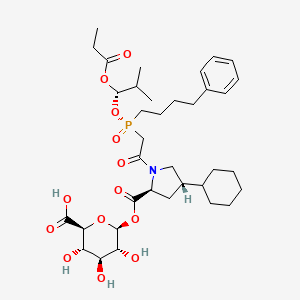
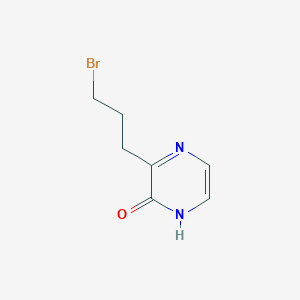
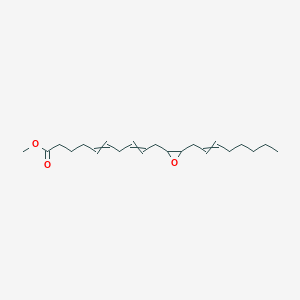
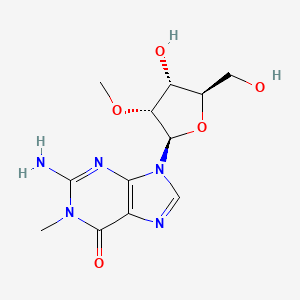
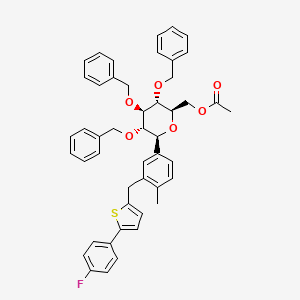
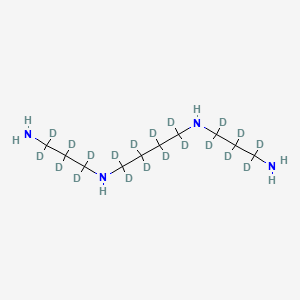


![3-Amino-2-tert-butyl-3-[(4-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13856855.png)
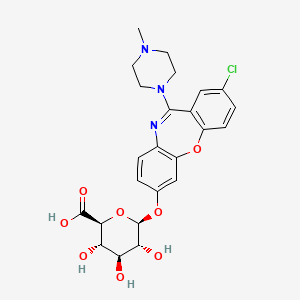

![N-(6-Amino-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B13856873.png)
methylidene]amino](1,2,3,4,5-13C5)pentanoic acid](/img/structure/B13856876.png)
